5H-Pyrrolo(3,2-d)pyrimidine-4-sulfonic acid, 7-cyano-2-phenyl-, sodium salt

pyrrolopyrimidine regioisomers antitubulin antitumor cellular proliferation

Researchers requiring regioisomerically defined pyrrolopyrimidine intermediates face a common bottleneck: generic [2,3-d] analogues fail to deliver reported antitumor potency. This 7-cyano-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-4-sulfonic acid sodium salt (CAS 84905-76-0) directly addresses that gap. • Verified [3,2-d] scaffold with enhanced antiproliferative activity substantiated by published SAR • 7-Cyano handle enabling halogenation-coupling sequences toward SHMT2/TS/DHFR inhibitor programs • Sodium sulfonate ensures aqueous solubility for cell-based screening • LD10 >500 mg/kg (ip, mouse) supports in vivo efficacy studies in murine sarcoma models

Molecular Formula C13H7N4NaO3S
Molecular Weight 322.28 g/mol
CAS No. 84905-76-0
Cat. No. B12751497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Pyrrolo(3,2-d)pyrimidine-4-sulfonic acid, 7-cyano-2-phenyl-, sodium salt
CAS84905-76-0
Molecular FormulaC13H7N4NaO3S
Molecular Weight322.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C(=N2)S(=O)(=O)[O-])NC=C3C#N.[Na+]
InChIInChI=1S/C13H8N4O3S.Na/c14-6-9-7-15-11-10(9)16-12(8-4-2-1-3-5-8)17-13(11)21(18,19)20;/h1-5,7,15H,(H,18,19,20);/q;+1/p-1
InChIKeyCBRLMXCPFGXSMS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5H-Pyrrolo(3,2-d)pyrimidine-4-sulfonic acid, 7-cyano-2-phenyl-, sodium salt (CAS 84905-76-0)


5H-Pyrrolo(3,2-d)pyrimidine-4-sulfonic acid, 7-cyano-2-phenyl-, sodium salt (CAS 84905-76-0) is a functionalized pyrrolo[3,2-d]pyrimidine bearing a 2-phenyl and 7-cyano substitution pattern, with the 4-sulfonic acid moiety in its sodium salt form. This compound belongs to a class of pyrrolopyrimidine derivatives recognized for their antitumor and antibacterial properties [1]. Its structure—featuring the [3,2-d] ring fusion rather than the more common [2,3-d] regioisomer—has been reported to confer improved biological potency in certain anticancer models [2].

Why Generic Substitution Fails for 5H-Pyrrolo(3,2-d)pyrimidine-4-sulfonic acid, 7-cyano-2-phenyl-, sodium salt


In-class pyrrolopyrimidines cannot be freely interchanged for this specific derivative because the regioisomeric fusion ([3,2-d] vs. [2,3-d]) directly affects biological target engagement and antiproliferative potency [1]. Additionally, the 7-cyano and 2-phenyl substituents are not passive spectators; they modulate the electronic properties of the core and serve as critical synthetic handles for downstream functionalization [2]. Substituting this compound with a generic pyrrolo[2,3-d]pyrimidine sulfonate or a non-cyano analogue risks losing the differentiated activity profile substantiated by decades of structure-activity relationship studies.

Quantitative Differentiation Evidence for 5H-Pyrrolo(3,2-d)pyrimidine-4-sulfonic acid, 7-cyano-2-phenyl-, sodium salt


[3,2-d] vs. [2,3-d] Regioisomer: Submicromolar Potency Advantage in Cellular Proliferation Assays

A direct regioisomeric comparison established that pyrrolo[3,2-d]pyrimidine analogues are more potent than their pyrrolo[2,3-d]pyrimidine counterparts in cellular proliferation assays, with identified compounds achieving submicromolar potency [1]. The target compound belongs to the more active [3,2-d] series and thus carries the potency advantage inherent to this ring fusion orientation.

pyrrolopyrimidine regioisomers antitubulin antitumor cellular proliferation

In Vivo Toxicity: Pyrrolo[3,2-d]pyrimidines Are Several Dozen Times Less Toxic Than 6-Mercaptopurine

In a comparative in vivo study of 20 pyrrolo[3,2-d]pyrimidine derivatives administered orally to mice bearing sarcoma 180 solid tumors, the compounds proved several dozen times less toxic than the clinical antimetabolite 6‑mercaptopurine, while still inhibiting tumor growth by up to 50% [1]. The target compound, as a member of this structural class, benefits from this favorable toxicity profile.

antitumor agent sarcoma 180 toxicity comparison 6-mercaptopurine

Acute Toxicity Benchmark: Intraperitoneal LD10 >500 mg/kg in Mice

The target compound itself has an experimentally determined intraperitoneal LD10 greater than 500 mg/kg in mice, with toxicological annotation indicating tumorigenic activity and utility as an anticancer agent . This quantitative acute toxicity data point provides a procurement-relevant safety benchmark absent from many non-characterized analogues.

acute toxicity LD10 mouse anticancer agent

Sodium Salt Form: Enhanced Aqueous Solubility vs. Free Sulfonic Acid for Downstream Chemistry

The sodium salt form of the 4-sulfonic acid significantly increases aqueous solubility compared to the free sulfonic acid, a critical advantage for aqueous-phase reactions and biological assays. This principle is exploited in patented processes where sulfonic acid metal cation salts (including sodium salts) serve as intermediates for antifolate synthesis, enabling direct halogenation and subsequent coupling under practical solution-phase conditions [1].

sodium salt sulfonic acid salt aqueous solubility synthetic intermediate

High-Value Application Scenarios for 5H-Pyrrolo(3,2-d)pyrimidine-4-sulfonic acid, 7-cyano-2-phenyl-, sodium salt


Medicinal Chemistry: Lead Optimization of Antitubulin Anticancer Agents

Given the regioisomeric potency advantage of the [3,2-d] scaffold over [2,3-d] analogues [1], this compound provides an optimal core for synthesizing novel antitubulin agents. The 7-cyano group serves as a versatile synthetic handle for further diversification, while the sodium sulfonate ensures aqueous solubility essential for cell-based screening.

Antifolate Drug Discovery: Key Intermediate for 5-Substituted Pyrrolopyrimidine Antifolates

As a sulfonic acid sodium salt, this compound is structurally aligned with patented intermediate classes used to prepare antifolate 5‑substituted pyrrolo[3,2-d]pyrimidines [1]. Its direct utility in halogenation–coupling sequences makes it a strategic procurement choice for teams pursuing SHMT2 or dual TS/DHFR inhibitor programs.

In Vivo Oncology Pharmacology: Candidate Selection with Established Toxicity Window

The known acute toxicity data (LD10 >500 mg/kg, ip, mouse) and the class-level observation that related [3,2-d] compounds are several dozen times less toxic than 6‑mercaptopurine [1] position this compound as a lower-risk starting point for in vivo efficacy studies in murine sarcoma models.

Chemical Biology Tool Compound Development

The combination of a bioisosteric pyrrolopyrimidine core, a reactive cyano group, and a solubilizing sulfonate salt makes this compound suitable for developing chemical probes targeting purine-binding sites. Its defined regioisomeric identity ensures target engagement profiles distinct from [2,3-d] analogues, a critical consideration for phenotypic screening libraries.

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